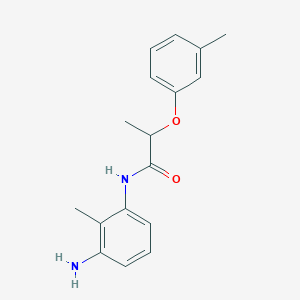

N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide

Description

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(3-methylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-6-4-7-14(10-11)21-13(3)17(20)19-16-9-5-8-15(18)12(16)2/h4-10,13H,18H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZUSHWPXPPZDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 3-methylphenol.

Formation of Intermediate: The 3-amino-2-methylphenol is reacted with a suitable acylating agent to form an intermediate amide.

Coupling Reaction: The intermediate amide is then coupled with 3-methylphenol under specific reaction conditions, such as the presence of a base and a solvent like dichloromethane.

Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is common.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines and alcohols.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Variations

The target compound’s structure can be compared to the following analogs (Table 1):

*Estimated based on structural analogs.

Key Observations:

- Substituent Position Sensitivity: The position of the amino group (3- vs. For example, the 4-amino isomer (sc-329774) may exhibit different solubility or receptor binding compared to the 3-amino target compound .

- Backbone Modifications: The presence of a 3-methylphenoxy group (vs.

- Bioisosteric Replacements : The tetrazole ring in CAS 483993-91-5 serves as a carboxylic acid bioisostere, which may mimic carboxylate interactions in biological systems while improving metabolic stability .

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and proteomics. This article delves into its chemical properties, biological mechanisms, and the results of various studies that highlight its therapeutic potential.

- Molecular Formula : C₁₇H₂₀N₂O₃

- Molecular Weight : Approximately 300.36 g/mol

- Structure : The compound features an amine group, a methoxy group, and a phenoxy group, which contribute to its biological activity. The specific arrangement of these functional groups enhances its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. This compound may inhibit or activate these targets, leading to diverse biological effects. Some proposed mechanisms include:

- Nucleophilic Substitution : The amine group can participate in nucleophilic substitutions.

- Hydrogen Bonding : The presence of both amine and ether functionalities allows for hydrogen bonding, influencing solubility and interactions with other molecules.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Molecular docking studies have shown that it interacts with specific receptors involved in cancer progression, leading to growth inhibition in various cancer cell lines:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including colon carcinoma (HCT-15) and others.

- IC50 Values : Studies report IC50 values indicating the concentration required to inhibit cell growth by 50%, demonstrating its efficacy compared to standard anticancer drugs like doxorubicin .

Proteomics Research

This compound has also been studied for its role in proteomics, where it is investigated for binding affinities to specific proteins associated with disease processes. Its unique structure allows it to modulate biological pathways effectively.

Case Studies and Research Findings

Several studies have highlighted the diverse applications and biological activities of this compound:

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, making it a candidate for further exploration in infectious diseases.

- Molecular Dynamics Simulations : These simulations provide insights into how the compound interacts at the molecular level with target proteins, enhancing understanding of its pharmacological profile .

- Structure-Activity Relationship (SAR) : Analysis of structural modifications reveals that alterations in functional groups can significantly impact biological activity. For example, substituents on the phenyl rings can enhance or diminish efficacy against specific targets .

Data Table: Summary of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | Effective against HCT-15 with IC50 < 10 µM |

| Proteomics | Binding affinity studies | Modulates pathways related to disease processes |

| Antimicrobial | Potential effectiveness against pathogens | Requires further validation through clinical trials |

| Molecular Docking | Interaction with target proteins | Reveals binding mechanisms and efficacy |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving:

- Substitution reactions : Reacting 3-methylphenol with a halogenated propanamide derivative under alkaline conditions to form the phenoxy intermediate .

- Amine coupling : Introducing the 3-amino-2-methylphenyl group via condensation using coupling agents like EDCI/HOBt in dichloromethane with triethylamine as a base, as demonstrated in analogous propanamide syntheses .

- Optimization : Key parameters include temperature control (room temperature for coupling), solvent polarity (tetrahydrofuran or dichloromethane), and catalyst selection (e.g., iron powder for nitro group reduction in precursor amines) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the aromatic protons of the 3-methylphenoxy group and the methyl/amino substituents on the phenyl ring. For example, the methyl groups typically appear as singlets at δ 2.1–2.3 ppm, while aromatic protons show splitting patterns dependent on substitution .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) validate the molecular weight, with fragmentation patterns aiding in structural confirmation .

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1650 cm (amide C=O) confirm functional groups .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) can model transition states and reaction energetics. For instance, Fukui indices identify nucleophilic/electrophilic sites on the molecule, guiding regioselective modifications .

- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method simulate plausible reaction mechanisms (e.g., amide bond formation or phenoxy group substitution) .

- Solvent Effects : COSMO-RS models predict solvent compatibility, optimizing conditions for reactions like hydrolysis or oxidation .

Q. How do structural modifications at the phenoxy or amino groups influence the compound's biological activity?

- Methodological Answer :

- Phenoxy Modifications : Replacing 3-methylphenoxy with electron-withdrawing groups (e.g., trifluoromethyl) may enhance binding to hydrophobic enzyme pockets, as seen in related thienopyrimidine acetamides .

- Amino Group Functionalization : Acetylation or alkylation of the amino group can alter solubility and bioavailability. For example, trifluoroacetylation (as in ) improves metabolic stability .

- Biological Assays : Compare IC values in enzyme inhibition assays (e.g., kinase or protease targets) before and after modifications. Use SPR (Surface Plasmon Resonance) to quantify binding affinity changes .

Q. How should researchers address discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, buffer conditions (e.g., pH, ionic strength), and controls. For example, variations in ATP concentration in kinase assays can skew IC values .

- Meta-Analysis : Statistically evaluate datasets using tools like PRISMA. Factors such as impurity profiles (e.g., isomer ratios in ) or solvent residues (e.g., DMSO) may explain contradictions .

- Structural Validation : Re-characterize batches via X-ray crystallography (as in ) to confirm stereochemical purity, as undetected isomers can exhibit divergent activities .

Key Notes

- Advanced questions integrate methodologies from computational design () and structural biology ().

- Basic questions emphasize reproducible synthesis and characterization, critical for academic validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.